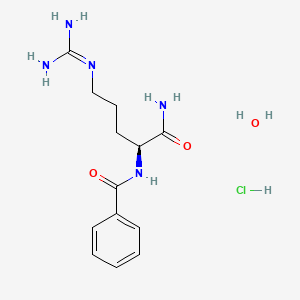
3-(2,3-Dimethylphenyl)-3',4',5'-trifluoropropiophenone
Übersicht
Beschreibung
Arylpiperazines, such as 1-(2,3-Dimethylphenyl)piperazine, are a notable category of chemical compounds due to their structural variety and potential pharmacological applications. They have been widely explored for their interactions with various neurotransmitter receptors, contributing to their clinical application in treating conditions such as depression, psychosis, and anxiety .
Synthesis Analysis
The synthesis of arylpiperazine derivatives often involves N-dealkylation processes. These methods result in the formation of 1-aryl-piperazines, crucial intermediates for further chemical modifications . The metabolites of these synthesis processes are known for their serotonin receptor-related effects among other neurotransmitter receptor affinities .Molecular Structure Analysis
Piperazine-based molecules exhibit a versatile scaffold due to their six-membered nitrogen-containing heterocyclic ring. This structure serves as a core in numerous marketed drugs with diverse pharmacological activities, showcasing the structural significance of piperazine in medicinal chemistry .Chemical Reactions Analysis
The chemical reactivity and properties of arylpiperazine compounds are deeply influenced by their piperazine core. This core contributes to the molecules’ interaction with various biological targets, underpinning their utility in drug design and synthesis for therapeutic applications .Physical And Chemical Properties Analysis
The physical properties of piperazine derivatives, including solubility and bioavailability, play a crucial role in their pharmacological efficacy. Structural modifications in the piperazine moiety can significantly influence these properties, affecting the drug’s absorption, distribution, metabolism, and excretion (ADME) characteristics.Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
- Polymer Synthesis : A study described the synthesis of poly(arylene ether sulfone) anion exchange membranes incorporating pendant 3,5-dimethylphenyl groups. These membranes showed high hydroxide conductivity and alkaline stability, attributed to the dense distribution of benzyl-quaternary ammonium groups, indicating their potential in fuel cell applications (Shi et al., 2017).
- Fluorinated Polymers : Another research focused on the synthesis of poly(aryl ether ketone/sulfone)s with ortho-methyl and pendant trifluoromethyl-substituted phenyl groups. These polymers exhibited good solubility, high thermal stability, and low dielectric constants, making them suitable for optoelectronic applications (Shang et al., 2012).
Photophysics and Photochemistry
- Photoremovable Protecting Groups : A study explored the use of 2,5-dimethylphenacyl esters as photoremovable protecting groups for carboxylic acids. The efficient photoenolization process facilitated the release of free carboxylic acids upon irradiation, demonstrating the potential of these groups in organic synthesis and biochemical applications (Zabadal et al., 2001).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2,3-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-10-4-3-5-12(11(10)2)6-7-16(21)13-8-14(18)17(20)15(19)9-13/h3-5,8-9H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJGBCNWSBYRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644657 | |
| Record name | 3-(2,3-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
CAS RN |
898793-39-0 | |
| Record name | 3-(2,3-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



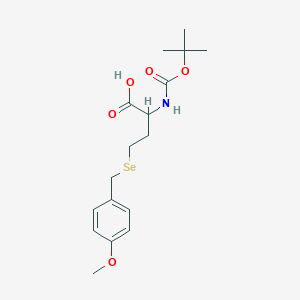
![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B3021776.png)
![4,4'-Bis[2-(4-N,N-dimethylaminophenyl)ethenyl]-2,2'-bipyridine](/img/structure/B3021777.png)
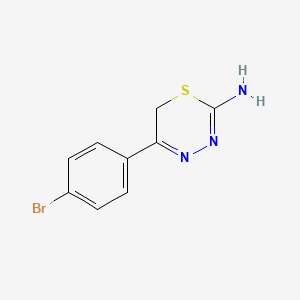

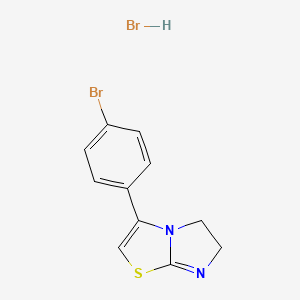
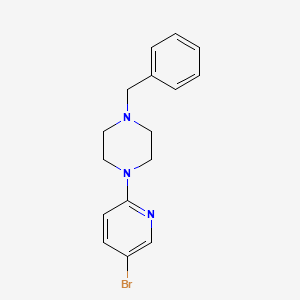

![[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B3021784.png)
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B3021788.png)


